Benzyl 2-Ethylhexyl Phthalate

Description

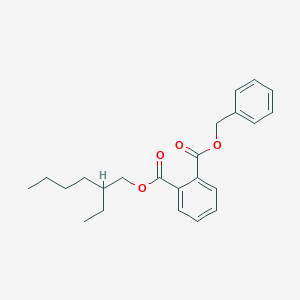

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLXUAPXWEIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940214 | |

| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18750-05-5 | |

| Record name | Benzyl octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18750-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, benzyl 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 2-ethylhexyl phthalate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Benzyl 2-ethylhexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and an understanding of its analytical methodologies and biological interactions.

Chemical Identity and Structure

This compound, also known as Benzyl octyl phthalate, is a phthalate ester.[1] It is characterized by a benzene ring substituted with two carboxylate esters at adjacent positions. One ester group is bonded to a benzyl group, and the other is bonded to a 2-ethylhexyl group.

Synonyms:

Chemical Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C23H28O4 | [1][5][6][7] |

| Molecular Weight | 368.47 g/mol | [1][3][5][7] |

| CAS Number | 27215-22-1, 18750-05-5 | [1][3][5][6][8] |

| Appearance | Colorless to light yellow, clear liquid | [1][9] |

| Boiling Point | 401 °C | [1][2][3] |

| Flash Point | 217 °C | [1][3][4] |

| Density/Specific Gravity | 1.07 g/cm³ (Specific Gravity at 20/20) | [1][10] |

| Solubility | Practically insoluble in water. | [2] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C | [11] |

| Purity | >95.0% (GC) | [1][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature. However, the synthesis of similar phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), is well-documented and typically involves the esterification of phthalic anhydride with the corresponding alcohol.

General Synthesis Protocol (Esterification)

The synthesis of bis(2-ethylhexyl) phthalate, a structurally related compound, is achieved through the reaction of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst like methane sulfonic acid.[12][13] The reaction proceeds in two main steps: a rapid and irreversible formation of the monoester, followed by a slower, catalyzed esterification of the monoester to the diester.[12] A similar pathway can be inferred for the synthesis of this compound, likely involving phthalic anhydride, 2-ethylhexanol, and benzyl alcohol.

Analytical Methodologies

The determination and quantification of phthalates and their metabolites in various matrices are crucial for exposure and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of phthalates.

-

Sample Preparation: A common procedure for liquid samples, such as wine, involves liquid-liquid extraction with a non-polar solvent like isohexane.[3][5] The organic phase is then concentrated by evaporation under a stream of nitrogen.[3][5] To minimize matrix effects, a protective agent can be added.[5]

-

Instrumentation: An Agilent 8890 GC coupled with a 5977B MS or similar is typically used.[8]

-

Chromatographic Conditions: A capillary column such as a DB-5MS is often employed. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature, and a post-run to prevent carryover.[3][8]

-

Detection: The mass spectrometer can be operated in both full scan and selected ion monitoring (SIM) modes for identification and quantification, respectively.[8]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of phthalate metabolites in biological samples like urine.[1][2][7][11]

-

Sample Preparation: Urine samples often undergo enzymatic deconjugation to release the glucuronidated metabolites.[7] This is typically followed by solid-phase extraction (SPE) for sample clean-up and pre-concentration.[1][7][11] Automated on-line SPE systems can be used to improve throughput and reduce sample handling.[1][7]

-

Instrumentation: An HPLC system, such as an Agilent 1200 series, is coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500).[10]

-

Chromatographic Separation: A C18 or phenyl-based analytical column is used for the separation of the analytes.[10][14]

-

Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[2][10]

Metabolism and Toxicological Pathways

Phthalates are known to be metabolized in the body. The general metabolic pathway involves two main phases.

General Metabolic Pathway of Phthalates

Once absorbed, phthalate diesters are rapidly hydrolyzed by lipases to their corresponding monoesters, which are often the biologically active metabolites.[13] These monoesters can then undergo further oxidative metabolism, catalyzed by cytochrome P450 enzymes, to form various oxidized metabolites.[15] Finally, the monoesters and their oxidative metabolites are conjugated, typically with glucuronic acid, to form more water-soluble compounds that are excreted in the urine and feces.[13][16]

The following diagram illustrates the general metabolic pathway for phthalates.

Caption: A simplified diagram of the metabolic pathway for phthalates.

Toxicological Significance

Phthalates are recognized as endocrine-disrupting chemicals (EDCs).[9][17] Their metabolites can interact with various biological pathways. For instance, some phthalate monoesters have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis.[15] This interaction is a key mechanism in the observed toxicological effects of some phthalates in rodent studies.[15] The relevance of these pathways to human health is an active area of research.[15]

Analytical Workflow Example

The following diagram outlines a typical workflow for the analysis of phthalate metabolites in urine using LC-MS/MS.

Caption: A typical workflow for analyzing phthalate metabolites.

References

- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines | OIV [oiv.int]

- 4. agilent.com [agilent.com]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 6. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ilacadofsci.com [ilacadofsci.com]

- 15. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 16. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzyl 2-Ethylhexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl 2-ethylhexyl phthalate, a mixed ester of phthalic acid. The document outlines a detailed, two-step experimental protocol, presents relevant quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a phthalate diester containing both a benzyl and a 2-ethylhexyl group. Mixed esters of phthalic acid are of significant interest due to their versatile applications as plasticizers, in lubricants, and as intermediates in organic synthesis. The synthesis of such unsymmetrical esters requires a strategic approach to control the esterification process and maximize the yield of the desired product. The most common and effective method for synthesizing mixed phthalate esters is a sequential, two-step esterification of phthalic anhydride.

Synthesis Pathway

The synthesis of this compound from phthalic anhydride proceeds through a two-step reaction. The first step involves the formation of a monoester intermediate, either mono-benzyl phthalate or mono-2-ethylhexyl phthalate. The second step is the esterification of this monoester with the second alcohol to yield the final mixed diester. The reaction is typically catalyzed by an acid.[1][2]

A plausible and commonly employed pathway involves the initial reaction of phthalic anhydride with 2-ethylhexanol to form mono-2-ethylhexyl phthalate. This intermediate is then reacted with benzyl chloride in the presence of a catalyst to yield this compound.[1] This method is advantageous as it allows for controlled introduction of the different alcohol moieties.

Caption: Figure 1: Two-Step Synthesis Pathway of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous mixed phthalate esters.[1][2]

Materials:

-

Phthalic Anhydride (C₈H₄O₃)

-

2-Ethylhexanol (C₈H₁₈O)

-

Sulfuric Acid (H₂SO₄) - Catalyst

-

Sodium Hydroxide (NaOH) - for neutralization

-

Sodium Carbonate (Na₂CO₃) - for pH adjustment

-

Benzyl Chloride (C₇H₇Cl)

-

Tri-n-butylamine - Catalyst for the second step

-

Deionized Water

Equipment:

-

Four-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Steam distillation apparatus

-

Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of Mono-2-ethylhexyl Phthalate

-

Equip a four-necked flask with a stirrer, thermometer, and reflux condenser. Place the flask in a heating mantle.

-

Charge the flask with phthalic anhydride and 2-ethylhexanol. Add a catalytic amount of concentrated sulfuric acid.

-

Gradually heat the mixture to 138-140°C with continuous stirring until the phthalic anhydride has completely melted and the solution is transparent.

-

Increase the temperature to 100-110°C and maintain the reaction for 2 hours to facilitate the formation of mono-2-ethylhexyl phthalate.

Step 2: Synthesis of this compound

-

Cool the reaction mixture from Step 1 to 60-80°C.

-

Slowly add a sodium hydroxide solution to the flask with continuous stirring over a period of 30 minutes.

-

Adjust the pH of the reaction mixture to 8.0-8.5 using a sodium carbonate solution.

-

Heat the neutralized mixture to 80-90°C.

-

Add tri-n-butylamine as a catalyst.

-

Add benzyl chloride dropwise over 20 minutes while maintaining the temperature.

-

After the addition is complete, raise the temperature to 100-105°C and allow the reaction to reflux for 2-3 hours.

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Allow the layers to separate. The lower layer is the aqueous phase, and the upper layer is the crude ester (oil phase).

-

Wash the organic layer three times with 200 mL of deionized water, or until the aqueous washings are neutral.

-

Separate the crude ester and subject it to steam distillation to remove any low-boiling impurities.

-

Finally, perform vacuum distillation to remove residual water and obtain the purified this compound as a pale yellow, transparent oily liquid.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound. Please note that specific yields may vary depending on the precise reaction conditions and scale.

Table 1: Reactant and Catalyst Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Starting Material |

| 2-Ethylhexanol | C₈H₁₈O | 130.23 | Reactant |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Reactant |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst (Step 1) |

| Tri-n-butylamine | C₁₂H₂₇N | 185.35 | Catalyst (Step 2) |

Table 2: Reaction Conditions

| Parameter | Step 1: Monoesterification | Step 2: Diesterification |

| Temperature | 100-110°C (after initial melt at 138-140°C) | 100-105°C |

| Reaction Time | 2 hours | 2-3 hours |

| pH | - | 8.0-8.5 (before adding benzyl chloride) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Figure 2: Experimental Workflow for this compound Synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1730 cm⁻¹, C-O stretching vibrations, and peaks corresponding to the aromatic and aliphatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of both the benzyl and 2-ethylhexyl groups attached to the phthalate backbone. The chemical shifts and integration of the peaks will correspond to the expected molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via a two-step esterification process. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. Successful synthesis and purification will yield a product suitable for a variety of applications, and its identity can be rigorously confirmed through the described characterization methods.

References

The Core Mechanisms of Action of Benzyl Phthalates in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP) and Butyl Benzyl Phthalate (BBP), are ubiquitous environmental contaminants that exert significant effects on biological systems. This technical guide elucidates the core mechanisms of action of their primary active metabolites, Mono-(2-ethylhexyl) phthalate (MEHP) and Monobenzyl Phthalate (MBzP). The primary modes of action involve the activation of nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR), leading to downstream modulation of gene expression. Furthermore, these compounds are potent endocrine disruptors, notably inhibiting steroidogenesis. At the cellular level, they induce oxidative stress, contributing to their toxicity. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for research and development professionals.

Interaction with Nuclear Receptors

The biological effects of MEHP and MBzP are largely mediated through their interaction with and activation of key nuclear receptors, which function as ligand-activated transcription factors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Both MEHP and MBzP are established activators of PPARα and PPARγ.[1][2][3][4] Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is a central mechanism for phthalate-induced effects on lipid metabolism and cellular differentiation.

dot

Quantitative Data: PPAR Activation

The following table summarizes the half-maximal effective concentrations (EC50) for the activation of mouse and human PPAR isoforms by MEHP and MBzP.

| Compound | Receptor Isoform | Species | EC50 (µM) | Reference(s) |

| MEHP | PPARα | Mouse | 0.6 | [2][3][4] |

| PPARα | Human | 3.2 | [2][3][4] | |

| PPARγ | Mouse | 10.1 | [2][3] | |

| PPARγ | Human | 6.2 | [2][3] | |

| MBzP | PPARα | Mouse | 21 | [1][3][4] |

| PPARα | Human | 30 | [1][3][4] | |

| PPARγ | Mouse | 75-100 | [1][3][4] | |

| PPARγ | Human | 75-100 | [1][3][4] |

Aryl Hydrocarbon Receptor (AhR)

MEHP and BBP have been shown to activate the Aryl Hydrocarbon Receptor (AhR).[5] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of these chaperones and translocation of the AhR to the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, including several cytochrome P450 enzymes like CYP1A1 and CYP1B1.[6][7] While quantitative binding affinities (Ki or Kd) for MEHP and MBzP are not well-established, their ability to induce AhR target genes confirms their role as AhR activators.[6][7]

dot

Endocrine Disruption: Inhibition of Steroidogenesis

A primary toxicological concern with phthalates is their role as endocrine disruptors, particularly their inhibitory effect on the synthesis of steroid hormones like testosterone.

Mechanism of Steroidogenesis Inhibition

MEHP has been demonstrated to inhibit testosterone production in Leydig cells.[8] The mechanism involves the downregulation of key genes and proteins in the steroidogenic pathway. A critical target is the Steroidogenic Acute Regulatory (StAR) protein, which is responsible for the rate-limiting step of cholesterol transport into the mitochondria.[9] MEHP also reduces the expression of enzymes such as P450 side-chain cleavage (CYP11A1), which converts cholesterol to pregnenolone.[10] This disruption of cholesterol transport and enzymatic activity leads to a significant decrease in steroid hormone output.

dot

Quantitative Data: Inhibition of Steroidogenesis and Receptor Antagonism

| Compound | Effect | IC50 (µM) | Cell/System | Reference(s) |

| MEHP | Anti-estrogenic activity | 125 | Yeast Estrogen Bioassay (YES) | [11][12] |

| Anti-androgenic activity | 736 | Yeast Androgen Bioassay (YAS) | [11][12] | |

| BBP | Testosterone Reduction | Not specified (observed at 2.5% and 5.0% in diet) | Male Fischer 344 rats | [13] |

| Testosterone Production Decrease | Not specified (observed at 500 mg/kg/day) | Pregnant Rats (fetal testes) | [11] |

Induction of Oxidative Stress

Exposure to DEHP, MEHP, and BBP has been shown to induce oxidative stress in various cell types, including hepatocytes and reproductive cells.[14][15] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

Markers of Oxidative Stress

The induction of oxidative stress by phthalates is evidenced by:

-

Increased Lipid Peroxidation: Measured by elevated levels of malondialdehyde (MDA).[14][15]

-

Depletion of Antioxidants: A decrease in the levels of reduced glutathione (GSH).[14]

-

Altered Antioxidant Enzyme Activity: Changes in the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT).[15]

This increase in oxidative stress can lead to cellular damage, including DNA damage and apoptosis, contributing to the overall toxicity of these compounds.

dot

Quantitative Data: Markers of Oxidative Stress

| Compound | Parameter | Effect | System | Reference(s) |

| DEHP | MDA | +87% (hepatic), +138% (renal) | Male albino rats | [16] |

| GSH | -50% (hepatic), -36% (renal) | Male albino rats | [16] | |

| BBP | ROS | Significantly increased | Chick embryo | [15] |

| SOD | Significantly decreased | Chick embryo | [15] | |

| MDA | Significantly increased | Chick embryo | [15] | |

| MEHP | ROS | Significantly increased | Mouse ovarian antral follicles | [13] |

| GPX activity | Significantly inhibited | Mouse ovarian antral follicles | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

PPAR Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPARs.

dot

Protocol Steps:

-

Cell Culture: Cells (e.g., COS-1 or 3T3-L1) are cultured in appropriate media.[3][17]

-

Transfection: Cells are co-transfected with an expression plasmid for the PPAR isoform of interest (e.g., pCMV-PPARα), a luciferase reporter plasmid containing PPREs (e.g., pHDx3-luc), and an internal control plasmid (e.g., pRL-CMV for Renilla luciferase).[3][17]

-

Treatment: After an overnight incubation to allow for plasmid expression, cells are treated with various concentrations of the test compound (e.g., MEHP or MBzP) for 24 hours.[3]

-

Cell Lysis: The cells are washed and then lysed.[3]

-

Luminometry: Both firefly and Renilla luciferase activities are measured in the cell lysate using a dual-reporter assay system.[3][18]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to a vehicle control, and EC50 values are determined from the dose-response curves.[18]

Leydig Cell Steroidogenesis Assay

This assay quantifies the effect of compounds on testosterone production by Leydig cells.

Protocol Steps:

-

Cell Isolation and Culture: Primary Leydig cells are isolated from testes, or an immortalized Leydig cell line (e.g., MA-10, TM3) is used. Cells are plated and allowed to adhere.[16]

-

Treatment: Cells are exposed to various concentrations of the test compound (e.g., MEHP or BBP) for a specified period (e.g., 24 hours).[16]

-

Stimulation: Steroidogenesis is stimulated by adding human chorionic gonadotropin (hCG) to the culture medium for a few hours.[16]

-

Sample Collection: The culture medium is collected for hormone analysis.

-

Testosterone Quantification: The concentration of testosterone in the medium is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16][19][20][21]

-

Data Analysis: Testosterone levels in treated groups are compared to the vehicle control to determine the extent of inhibition.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This assay measures MDA, a common marker of oxidative stress-induced lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) method is widely used.

Protocol Steps:

-

Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are prepared. An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent further oxidation during the assay.[2]

-

Reaction: The sample is mixed with an acid reagent (e.g., sulfuric acid) and a thiobarbituric acid (TBA) solution.[2][22]

-

Incubation: The mixture is heated (e.g., 60-95°C) for a specific time (e.g., 20-60 minutes) to allow the formation of the MDA-TBA adduct.[2][22]

-

Measurement: After cooling, the absorbance of the resulting pink-colored product is measured spectrophotometrically at ~532 nm.[2]

-

Quantification: The MDA concentration in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of MDA or a precursor like 1,1,3,3-tetramethoxypropane (TMOP).[23]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.

Protocol Steps:

-

Sample Preparation: Cell lysates or tissue homogenates are prepared.[24]

-

Reaction Mixture: A reaction mixture is prepared containing a substrate that generates superoxide anions (e.g., xanthine and xanthine oxidase) and a detection reagent that reacts with superoxide to produce a colored product (e.g., WST-1 or nitroblue tetrazolium, NBT).[1][25]

-

Assay: The sample is added to the reaction mixture. The SOD in the sample competes with the detection reagent for superoxide anions, thereby inhibiting the color-producing reaction.

-

Measurement: The absorbance is read over time using a spectrophotometer.[1]

-

Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction compared to a control without the sample. The activity is often expressed as units per milligram of protein.[1][26]

Conclusion

The primary metabolites of Benzyl Phthalates, MEHP and MBzP, exert their biological effects through a multi-faceted mechanism of action. They function as agonists for PPARα and PPARγ, and the Aryl Hydrocarbon Receptor, leading to widespread changes in gene expression related to metabolism and xenobiotic response. A significant toxicological outcome is the disruption of the endocrine system via the inhibition of steroid hormone synthesis, particularly testosterone. Furthermore, these compounds induce oxidative stress, which contributes to their cellular toxicity. The quantitative data and experimental methodologies provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biological impact of these prevalent environmental compounds and to assess the potential for similar mechanisms in novel chemical entities.

References

- 1. The Impact on Antioxidant Enzyme Activity and Related Gene Expression Following Adult Zebrafish (Danio rerio) Exposure to Dimethyl Phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human testis steroidogenesis is inhibited by phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide mononucleotide restores oxidative stress‐related apoptosis of oocyte exposed to benzyl butyl phthalate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay | MDPI [mdpi.com]

- 12. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oxidative stress response associates with the teratogenic effects of benzyl butyl phthalate (BBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellmolbiol.org [cellmolbiol.org]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. sceti.co.jp [sceti.co.jp]

- 20. neogen.com [neogen.com]

- 21. assaygenie.com [assaygenie.com]

- 22. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. woongbee.com [woongbee.com]

- 24. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mmpc.org [mmpc.org]

- 26. researchgate.net [researchgate.net]

Toxicological Profile of Benzyl 2-Ethylhexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for Benzyl 2-ethylhexyl phthalate (CAS No. 27215-22-1). It is important to note that publicly available, in-depth toxicological data for this specific compound is limited. To provide a broader context for researchers, this guide also includes information on structurally related and well-studied phthalates, namely Butyl Benzyl Phthalate (BBP) and Di(2-ethylhexyl) phthalate (DEHP). This information is for comparative purposes and should not be directly extrapolated to this compound without further investigation.

Introduction

This compound, with the CAS number 27215-22-1, is a phthalate ester. Phthalates are a class of chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics. Due to their widespread use, human exposure to phthalates is common. The toxicological profiles of many phthalates have been extensively studied, with some being identified as endocrine disruptors and reproductive toxicants. However, specific toxicological data for this compound is not as comprehensive as for other common phthalates.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27215-22-1 | [1][2] |

| Molecular Formula | C23H28O4 | [1][2] |

| Molecular Weight | 368.47 g/mol | [2] |

| Synonyms | Benzyl Octyl Phthalate, Phthalic Acid Benzyl 2-Ethylhexyl Ester | |

| Physical State | Not specified, likely a liquid based on related compounds | |

| Purity | >98% (typical for commercially available standards) | [3] |

Toxicological Data

Table 2: Summary of Available Toxicological Information for this compound

| Endpoint | Observation | Reference |

| Acute Toxicity | Unknown acute toxicity. 100% of the mixture consists of ingredient(s) of unknown toxicity. | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][5] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | [4] |

| Germ Cell Mutagenicity | No information available. | |

| Carcinogenicity | No information available. | |

| Reproductive Toxicity | No information available. | |

| Specific Target Organ Toxicity (Single Exposure) | No information available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available. | |

| Aspiration Hazard | No information available. | |

| Ecotoxicity | May cause long lasting harmful effects to aquatic life. | [3] |

Toxicological Profile of Structurally Related Phthalates (for Comparative Context)

Given the limited data on this compound, the toxicological profiles of Butyl Benzyl Phthalate (BBP) and Di(2-ethylhexyl) phthalate (DEHP) are summarized to provide a general understanding of the potential hazards associated with this class of compounds.

4.1. Butyl Benzyl Phthalate (BBP)

BBP is a well-studied phthalate with known reproductive and developmental toxicity.[6][7]

Table 3: Selected Toxicological Data for Butyl Benzyl Phthalate (BBP)

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 2,330 - 6,160 mg/kg | |

| Developmental Toxicity (NOAEL) | Rat | Gavage | 350 mg/kg/day | [8] |

| Developmental Toxicity (LOAEL) | Rat | Gavage | 450 mg/kg/day (increased resorptions) | [8] |

| Reproductive Toxicity (NOAEL) | Rat | Feed | 100 mg/kg/day (fetotoxicity in 2-generation study) | [8] |

4.2. Di(2-ethylhexyl) phthalate (DEHP)

DEHP is one of the most common and extensively studied phthalates. It is a known reproductive and developmental toxicant in animals and is classified as a probable human carcinogen by some agencies.[6][7][9]

Table 4: Selected Toxicological Data for Di(2-ethylhexyl) phthalate (DEHP)

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 25,000 mg/kg | |

| Reproductive Toxicity | Rodents | Oral | Testicular atrophy, decreased sperm production | [10] |

| Developmental Toxicity | Rodents | Oral | Malformations of the male reproductive tract | [11] |

| Carcinogenicity | Rat, Mouse | Oral | Increased incidence of liver tumors | [12] |

Experimental Protocols (General)

As specific experimental protocols for this compound are not available, this section outlines standard methodologies for key toxicological assessments that would be employed to evaluate its safety.

5.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, rodents (rats or mice), young, healthy, and of a single sex (usually females as they are often slightly more sensitive).

-

Procedure: A single dose of the test substance is administered by gavage to a small group of animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome (survival or death) in this group determines the dose for the next group. The test proceeds sequentially until the LD50 can be estimated.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.

5.2. Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

5.3. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Test Animals: Typically mice or rats.

-

Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is scored. An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Potential Signaling Pathways (Based on Related Phthalates)

While the specific molecular targets of this compound have not been elucidated, many phthalates are known to exert their toxic effects through interactions with various signaling pathways, particularly those involved in endocrine function.

6.1. Endocrine Disruption via Nuclear Receptor Interaction

Many phthalates are known to be endocrine-disrupting chemicals (EDCs).[11] They can interfere with the endocrine system by interacting with nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR).[13]

Caption: Generalized mechanism of endocrine disruption by phthalates via nuclear receptor binding.

6.2. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

DEHP is a known activator of PPARα, particularly in rodents, which is linked to its hepatocarcinogenic effects in these species.[14] Activation of PPARα leads to peroxisome proliferation and altered lipid metabolism.

Caption: PPARα activation pathway by DEHP leading to hepatotoxicity in rodents.

6.3. Experimental Workflow for In Vitro Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a compound using a battery of in vitro tests.

Caption: A standard experimental workflow for in vitro genotoxicity testing.

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized. Based on the limited available data, it is classified as a skin and eye irritant and a potential skin sensitizer. However, comprehensive studies on its systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects are lacking.

Given the known adverse health effects of other phthalates, particularly BBP and DEHP, it is crucial to conduct further research to fully elucidate the toxicological profile of this compound. Future studies should focus on:

-

Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

A comprehensive assessment of its potential endocrine-disrupting activity , including its interaction with various nuclear receptors.

-

Standardized in vivo studies to determine its acute, subchronic, and chronic toxicity, as well as its potential to cause reproductive and developmental effects.

-

A battery of in vitro and in vivo genotoxicity assays to evaluate its mutagenic and clastogenic potential.

Such data are essential for a comprehensive risk assessment and for ensuring the safety of its use in consumer and industrial products. Researchers in the field are encouraged to address these knowledge gaps.

References

- 1. This compound | 27215-22-1 [sigmaaldrich.com]

- 2. This compound | CAS#:27215-22-1 | Chemsrc [chemsrc.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. cpachem.com [cpachem.com]

- 6. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl butyl phthalate [MAK Value Documentation, 2018] [ouci.dntb.gov.ua]

- 9. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

An In-Depth Technical Guide on the Environmental Fate and Transport of Benzyl 2-Ethylhexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of benzyl 2-ethylhexyl phthalate (B8HFP). The information presented herein is intended to support environmental risk assessments and to provide a deeper understanding of the behavior of this compound in various environmental compartments. Due to the limited availability of specific experimental data for B8HFP, information from structurally similar and well-studied phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and butyl benzyl phthalate (BBP), is included to provide context and predictive insights.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning behavior between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C23H28O4 | [1][2] |

| Molecular Weight | 368.47 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Density | 1.074 - 1.1 g/cm³ | [1][3] |

| Boiling Point | 401 - 456.7 °C at 760 mmHg | [1][3] |

| Flash Point | 217 - 219.9 °C | [1][3] |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 6.95 | [1] |

Environmental Fate and Transport

The journey of B8HFP through the environment is dictated by a series of interconnected processes including its release, partitioning, and degradation.

Phthalates, including B8HFP, are not chemically bound to the polymer matrix of products in which they are used.[4] Consequently, they can be released into the environment through leaching, volatilization, and abrasion from a wide range of consumer and industrial products.[4]

Atmospheric Fate: With a very low vapor pressure, B8HFP is not expected to be highly volatile.[1] Any amount that does enter the atmosphere is likely to adsorb to particulate matter and be subject to deposition.

Aquatic Fate: In aquatic systems, the high LogP value of 6.95 indicates that B8HFP will have very low water solubility and a strong tendency to adsorb to suspended solids and sediment.[1] This behavior is consistent with other high molecular weight phthalates.

The persistence of B8HFP in the environment is determined by the rates of various abiotic and biotic degradation processes.

Hydrolysis: Phthalate esters can undergo hydrolysis, breaking down into their corresponding alcohol and phthalic acid monoester. The rate of hydrolysis is pH-dependent. For many phthalates, hydrolysis is a slow process under typical environmental conditions.[6]

Photolysis: Direct photolysis of phthalates in water is generally not a significant degradation pathway.[7] However, indirect photolysis, mediated by other substances in the water, can contribute to their degradation.[7]

Biodegradation: Biodegradation by microorganisms is the primary degradation pathway for phthalates in the environment.[8][9] The rate of biodegradation is influenced by factors such as the structure of the phthalate, temperature, pH, and the presence of acclimated microbial populations.[8][10] For the related compound DEHP, aerobic biodegradation half-lives in surface water are typically a few weeks or less, while under anaerobic conditions, it is more persistent, with a half-life of a year or more.[7] In soil, the half-life of DEHP can range from a few days to several weeks, depending on the conditions.[9] It is anticipated that B8HFP follows a similar pattern of microbial degradation. The initial steps of biodegradation involve the hydrolysis of the ester bonds to form monoesters and subsequently phthalic acid, which is then further mineralized.[10]

| Degradation Process | Expected Significance for B8HFP | Influencing Factors |

| Hydrolysis | Minor to moderate | pH, temperature |

| Photolysis | Minor | Presence of photosensitizers |

| Aerobic Biodegradation | Major | Microbial community, temperature, nutrient availability |

| Anaerobic Biodegradation | Slow | Redox potential, microbial community |

The high LogP of B8HFP suggests a potential for bioaccumulation in aquatic organisms.[1] Bioaccumulation is the process where a chemical is taken up by an organism from the surrounding environment through all routes of exposure (e.g., water, food).[11] The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water. For DEHP, BCFs in fish have been reported to vary widely.[2] However, due to metabolism, biomagnification, the increase in concentration of a substance in organisms at successively higher levels in a food chain, is not expected to be significant for high molecular weight phthalates like DEHP.[6] It is likely that B8HFP exhibits similar bioaccumulation potential without significant biomagnification.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to determine the environmental fate of chemicals.

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis as a function of pH.[1][12][13]

-

Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance.[14] The solutions are incubated in the dark at a constant temperature.[14] Samples are analyzed at various time intervals to determine the concentration of the test substance and any hydrolysis products.[14]

-

Tier 1 (Preliminary Test): Conducted for 5 days at 50°C to quickly assess hydrolytic stability.[13]

-

Tier 2 (Kinetics Study): If significant hydrolysis occurs in the preliminary test, this tier is performed at environmentally relevant temperatures to determine the hydrolysis rate constant and half-life.[1]

-

Tier 3 (Identification of Products): If significant degradation occurs, this tier focuses on identifying the major hydrolysis products.[1]

This guideline details a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[15][16][17][18]

-

Principle: A solution of the test substance in 0.01 M CaCl2 is equilibrated with a known amount of soil.[15] The mixture is agitated for a defined period to reach equilibrium.[17] After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.[15] The amount adsorbed to the soil is calculated by the difference from the initial concentration.[18]

-

Tier 1 (Preliminary Test): Determines the optimal soil-to-solution ratio and equilibration time.[16]

-

Tier 2 (Screening): Adsorption is studied in five different soil types at a single concentration to determine the distribution coefficients (Kd) and organic carbon-normalized adsorption coefficients (Koc).[16]

-

Tier 3 (Main Study): Freundlich adsorption isotherms are determined by testing a range of concentrations to understand the concentration-dependence of adsorption.[16] Desorption can also be studied by replacing the supernatant with a fresh solution.

This set of six methods is used to screen for ready biodegradability in an aerobic aqueous medium.[3] A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period.[3]

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[3]

-

Methods:

-

301 A (DOC Die-Away): Measures the removal of dissolved organic carbon.

-

301 B (CO2 Evolution - Sturm Test): Measures the amount of CO2 produced.[19]

-

301 C (MITI I): Similar to DOC Die-Away but with a different inoculum and medium.[20]

-

301 D (Closed Bottle): Measures the consumption of dissolved oxygen.[19]

-

301 E (Modified OECD Screening): A simplified version of the DOC Die-Away test.

-

301 F (Manometric Respirometry): Measures oxygen consumption in a closed respirometer.[19]

-

-

Pass Levels: ≥70% DOC removal or ≥60% of theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production.[3]

Accurate quantification of B8HFP in environmental matrices is crucial for fate and transport studies. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.[21][22][23] Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix.[22]

Visualizations

Caption: Environmental fate and transport pathways of this compound.

Caption: Experimental workflow for a soil adsorption study based on OECD Guideline 106.

Conclusion

This compound is a high molecular weight phthalate with low water solubility and a high octanol-water partition coefficient. These properties suggest that in the environment, it will predominantly partition to soil and sediment, with low mobility. While direct photolysis and hydrolysis are not expected to be major degradation pathways, biodegradation is likely the primary mechanism for its removal from the environment, although this process may be slow, particularly under anaerobic conditions. Its high LogP indicates a potential for bioaccumulation, but significant biomagnification is unlikely due to metabolic processes in organisms. Further experimental studies are needed to definitively determine the environmental half-lives and fate of B8HFP in various environmental compartments. The standardized OECD test guidelines provide a robust framework for generating such data.

References

- 1. oecd.org [oecd.org]

- 2. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 3. oecd.org [oecd.org]

- 4. mdpi.com [mdpi.com]

- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 6. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. canada.ca [canada.ca]

- 8. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of high di-(2-Ethylhexyl) phthalate (DEHP) concentration by food waste composting and its toxicity assessment using seed germination test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient biodegradation of di-(2-ethylhexyl) phthalate by a novel strain Nocardia asteroides LMB-7 isolated from electronic waste soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. oecd.org [oecd.org]

- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 20. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hitachi-hightech.com [hitachi-hightech.com]

In Vivo Metabolism of Benzyl 2-ethylhexyl Phthalate: A Technical Guide

Introduction

Benzyl 2-ethylhexyl phthalate (B833P) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of polymers. Understanding its in vivo metabolism is crucial for assessing its toxicological profile and potential risks to human health. This guide provides a detailed overview of the extrapolated metabolic pathways, byproducts, and relevant quantitative data based on studies of structurally similar phthalates.

Proposed Metabolic Pathway of this compound (B833P)

The in vivo metabolism of B833P is anticipated to proceed through a series of hydrolytic and oxidative reactions, primarily occurring in the gut and liver.

Phase I Metabolism: Hydrolysis

The initial and primary metabolic step is the hydrolysis of the ester bonds by non-specific lipases and esterases present in the gastrointestinal tract and various tissues. This hydrolysis is expected to yield two primary monoester metabolites:

-

Mono-benzyl phthalate (MBzP): From the cleavage of the 2-ethylhexyl ester bond.

-

Mono-2-ethylhexyl phthalate (MEHP): From the cleavage of the benzyl ester bond.

Further hydrolysis of these monoesters to phthalic acid can occur but is generally considered a minor pathway.

Phase II Metabolism: Oxidation and Conjugation

The primary monoester metabolites, particularly MEHP, undergo further oxidative metabolism, primarily mediated by cytochrome P450 enzymes in the liver. The 2-ethylhexyl side chain of MEHP is susceptible to omega (ω) and omega-1 (ω-1) oxidation, leading to a series of secondary oxidized metabolites. These metabolites, along with the primary monoesters, can then be conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds that are readily excreted.

dot digraph "Extrapolated Metabolic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

B833P [label="this compound (B833P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Lipases, Esterases)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MBzP [label="Mono-benzyl Phthalate (MBzP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEHP [label="Mono-2-ethylhexyl Phthalate (MEHP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation (CYP450)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized_MEHP [label="Oxidized MEHP Metabolites\n(e.g., 5-OH-MEHP, 5-oxo-MEHP, 5-cx-MEPP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Glucuronidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Excretion [label="Urinary Excretion", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

B833P -> Hydrolysis; Hydrolysis -> MBzP; Hydrolysis -> MEHP; MEHP -> Oxidation; Oxidation -> Oxidized_MEHP; MBzP -> Conjugation; MEHP -> Conjugation; Oxidized_MEHP -> Conjugation; Conjugation -> Excretion; }

Caption: Extrapolated metabolic pathway of this compound (B833P).

Quantitative Data from Analog Studies

The following tables summarize quantitative data from in vivo studies on DEHP and BBP in rats, which serve as a proxy for the expected pharmacokinetics of B833P.

Table 1: Pharmacokinetic Parameters of DEHP in Rats Following Oral Administration [1]

| Parameter | Value | Conditions |

| Cmax | 1.8 ± 0.3 µg/mL | Single oral dose of 100 mg/kg |

| Tmax | 75 ± 6.71 min | Single oral dose of 100 mg/kg |

| t½ (elimination) | 31 ± 5 min | Single oral dose of 100 mg/kg |

| Oral Bioavailability | ~7% | Comparison to a 10 mg/kg intravenous dose |

Table 2: Urinary Excretion of DEHP and BBP Metabolites in Rats

| Parent Phthalate | Metabolite | % of Administered Dose in Urine (24h) | Reference |

| DEHP | MEHP | ~5.9% | [2] |

| DEHP | Oxidized Metabolites (sum) | ~61% | [2] |

| BBP | Mono-n-butyl phthalate (MBP) | 29-34% | [3] |

| BBP | Mono-benzyl phthalate (MBzP) | 7-12% | [3] |

Table 3: Tissue Distribution of DEHP-derived Radioactivity in Rats (3 hours post-oral dose) [2]

| Tissue | Tissue:Blood Concentration Ratio |

| Liver | 6.9 |

| Kidney | 4.8 |

| Lung | 2.8 |

| Spleen | 2.4 |

| Heart | 1.8 |

| Muscle | 1.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for in vivo phthalate metabolism studies and analytical methods, extrapolated from the literature on DEHP and BBP.

In Vivo Study of Phthalate Metabolism in Rats

dot digraph "In_Vivo_Study_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatization [label="Acclimatization of Rats\n(e.g., Sprague-Dawley, 1 week)"]; dosing [label="Oral Gavage Administration\n(Phthalate in corn oil vehicle)"]; housing [label="Housing in Metabolic Cages"]; sample_collection [label="Sample Collection\n(Urine, Feces, Blood at timed intervals)"]; tissue_harvesting [label="Tissue Harvesting\n(at study termination)"]; sample_processing [label="Sample Processing\n(e.g., Centrifugation, Homogenization)"]; analysis [label="Metabolite Analysis\n(HPLC-MS/MS or GC-MS)"]; data_analysis [label="Pharmacokinetic & Statistical Analysis"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimatization; acclimatization -> dosing; dosing -> housing; housing -> sample_collection; sample_collection -> sample_processing; dosing -> tissue_harvesting [style=dashed]; tissue_harvesting -> sample_processing; sample_processing -> analysis; analysis -> data_analysis; data_analysis -> end; }

Caption: General workflow for an in vivo phthalate metabolism study in rats.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: The test phthalate is typically dissolved in a corn oil vehicle and administered via oral gavage. Doses can range from low, environmentally relevant levels to high doses for toxicity studies.

-

Sample Collection:

-

Urine and Feces: Collected at regular intervals (e.g., 0-24h, 24-48h) using metabolic cages.

-

Blood: Collected at various time points post-dosing via tail vein or cardiac puncture (terminal). Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (liver, kidney, adipose, etc.) are harvested.

-

-

Sample Preparation:

-

Urine: May require enzymatic deconjugation (using β-glucuronidase) to measure total metabolite concentrations.

-

Plasma/Serum and Tissue Homogenates: Often require protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the metabolites.

-

Analytical Methodology: HPLC-MS/MS for Phthalate Metabolites

-

Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS) is the gold standard for quantifying phthalate metabolites in biological matrices.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as methanol and water, often with additives like ammonium acetate or formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly employed. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each metabolite and its isotopically labeled internal standard.

Signaling Pathways Potentially Affected by B833P Metabolites

Based on studies of DEHP and BBP, the primary metabolites of B833P (MEHP and MBzP) are likely to interact with several key signaling pathways, potentially leading to endocrine disruption and other toxic effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MEHP is a known activator of PPARs, particularly PPARα and PPARγ. Activation of these nuclear receptors can lead to altered lipid metabolism and adipogenesis.

dot digraph "PPAR_Signaling" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

MEHP [label="MEHP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPAR [label="PPARα / PPARγ", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(in target gene promoter)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression\n(Lipid Metabolism, Adipogenesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MEHP -> PPAR [label="binds & activates"]; PPAR -> RXR [label="heterodimerizes with"]; RXR -> PPRE [label="binds to"]; PPRE -> Gene_Expression [label="regulates"]; }

Caption: MEHP activation of the PPAR signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling

BBP has been shown to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular responses to environmental stressors.

dot digraph "AhR_Signaling" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

BBP [label="BBP", fillcolor="#34A853", fontcolor="#FFFFFF"]; AhR_complex [label="AhR-Hsp90 Complex\n(Cytoplasm)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AhR_active [label="Activated AhR", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARNT [label="ARNT", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRE [label="XRE\n(in target gene promoter)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression\n(e.g., CYP1A1, CYP1B1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

BBP -> AhR_complex [label="binds to"]; AhR_complex -> AhR_active [label="translocates to nucleus"]; AhR_active -> ARNT [label="heterodimerizes with"]; ARNT -> XRE [label="binds to"]; XRE -> Gene_Expression [label="regulates"]; }

Caption: BBP-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

PI3K/Akt Signaling Pathway

Phthalates and their metabolites have been implicated in the dysregulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.

dot digraph "PI3K_Akt_Signaling" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Phthalate_Metabolites [label="Phthalate Metabolites\n(e.g., MEHP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="Membrane Receptor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, Bad)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Altered Cellular Responses\n(Survival, Proliferation, Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phthalate_Metabolites -> Receptor [label="interacts with"]; Receptor -> PI3K [label="activates"]; PI3K -> PIP2 [label="phosphorylates"]; PIP2 -> PIP3 [style=invis]; edge [dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> Akt [label="activates"]; Akt -> Downstream [label="phosphorylates"]; Downstream -> Cellular_Response [label="regulates"]; }

Caption: Potential modulation of the PI3K/Akt signaling pathway by phthalate metabolites.

Conclusion

While direct experimental data on the in vivo metabolism of this compound is currently lacking, a robust understanding of its likely metabolic fate can be extrapolated from its structural analogs, DEHP and BBP. The proposed metabolic pathway involves initial hydrolysis to mono-benzyl and mono-2-ethylhexyl phthalates, followed by oxidative metabolism of the MEHP moiety and subsequent conjugation of the metabolites for urinary excretion. The quantitative pharmacokinetic and tissue distribution data from DEHP and BBP studies in rats provide valuable insights into the potential in vivo behavior of B833P. The primary metabolites are implicated in the modulation of key signaling pathways, including PPAR, AhR, and PI3K/Akt, which are central to understanding the potential toxicological effects of B833P. Further research specifically focused on B833P is warranted to definitively characterize its in vivo metabolism and toxicokinetics.

References

- 1. mdpi.com [mdpi.com]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, and excretion of di(2-ethylhexyl) phthalate by rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(2-Aminoethoxy)ethanol

Note on CAS Number: While CAS number 27215-22-1 is associated with 2-(2-Aminoethoxy)ethanol in numerous technical and safety documents, some commercial listings also link it to Benzyl 2-ethylhexyl phthalate. This guide focuses on 2-(2-Aminoethoxy)ethanol, for which a comprehensive body of scientific data is available under the CAS number 929-06-6, which is consistently and correctly assigned to this compound.

Introduction

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound characterized by the presence of both a primary amine and a primary alcohol functional group.[1][2] This bifunctionality makes it a valuable intermediate in a wide array of chemical syntheses and industrial applications.[2] It is a colorless to light yellow, slightly viscous liquid with a mild, fish-like amine odor.[3][4][5] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, key applications, and safety information for researchers, scientists, and drug development professionals.

Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of 2-(2-Aminoethoxy)ethanol.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO₂ | [3] |

| Molecular Weight | 105.14 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Odor | Faint, fish-like/amine-like | [5][9] |

| Boiling Point | 218-224 °C | [6][9] |

| Melting Point | -12 °C | [7] |

| Density | 1.048 g/mL at 25 °C | [6] |

| Refractive Index | 1.4570 to 1.4610 (at 20°C) | [10] |

| Solubility | Miscible with water and alcohols | [2][3][7] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference(s) |

| Flash Point | 127 °C (260.6 °F) | [6] |

| Autoignition Temperature | Not available | |

| Vapor Pressure | 0.023 mmHg at 25 °C (estimated) | [11] |

| pKa | Not available | |

| LogP | Not available | |

| Stability | Stable under normal conditions. | [9] |

| Incompatibilities | Strong acids, strong oxidizing agents, reacts with carbon dioxide. | [4][9][12] |

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance spectrum of 2-(2-Aminoethoxy)ethanol shows distinct peaks corresponding to the protons in its structure. The chemical shifts are approximately: 3.70 ppm (-OCH₂CH₂OH), 3.56 ppm (-OCH₂CH₂OH), 3.52 ppm (-NH₂CH₂CH₂O-), and 2.87 ppm (-NH₂CH₂CH₂O-).[13][14]

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands that confirm the presence of its functional groups, including O-H and N-H stretching in the region of 3200-3400 cm⁻¹ and C-O stretching around 1100 cm⁻¹.[10]

Experimental Protocols: Synthesis

2-(2-Aminoethoxy)ethanol can be synthesized through several routes. Two common laboratory and industrial scale methods are detailed below.

1. Synthesis via Amination of Diethylene Glycol

This industrial process involves the reaction of diethylene glycol (DEG) with ammonia over a catalyst at elevated temperature and pressure.[5][15]

-

Materials: Diethylene glycol (DEG), Ammonia (NH₃), Hydrogen (H₂), Catalyst (e.g., Cobalt Oxide on Kieselguhr).[5][15]

-

Apparatus: High-pressure tubular reactor, catalyst reduction setup, distillation equipment.[5][15]

-

Procedure:

-

50 g of the catalyst (Cobalt Oxide on Kieselguhr, 40 wt % Co) is loaded into the tubular reactor.[15]

-

The catalyst is reduced at 200°C under a continuous flow of hydrogen gas.[15]

-

A feed mixture of diethylene glycol (62.5 g/hr), ammonia (320 g/hr), and hydrogen (43 NL/hr) is introduced into the reactor in a downflow mode.[5]

-

The reaction is maintained at a temperature of 210°C and a pressure of 14 Bar (g).[5]

-

The reaction is run for approximately 7 hours.[5]

-

The resulting product mixture, containing 2-(2-aminoethoxy)ethanol and the byproduct morpholine, is collected and purified by distillation.[5]

-

2. Synthesis from Epichlorohydrin and Ammonia

This method provides an alternative route to 2-(2-Aminoethoxy)ethanol.[16]

-

Materials: Ammonia solution, Epichlorohydrin.[16]

-

Apparatus: High-pressure reactor with heating and stirring capabilities, distillation apparatus.[16]

-

Procedure (High-Pressure):

-

A specific amount of ammonia solution is charged into the high-pressure reactor.[16]

-

The reactor is sealed and purged with nitrogen 4-5 times to create an inert atmosphere.[16]

-

Epichlorohydrin is added slowly and continuously to the ammonia solution.[16]

-

The reactor is heated to 80°C and pressurized with nitrogen to 1.2 MPa.[16]

-

The reaction is maintained at a constant temperature with stirring for approximately 5 hours.[16]

-

After the reaction is complete, the reactor is cooled, and the pressure is released.[16]

-

The crude product is then purified by vacuum distillation at 0.04 bar to isolate the 2-(2-aminoethoxy)ethanol fraction.[16]

-

Applications in Research and Drug Development

2-(2-Aminoethoxy)ethanol serves as a crucial building block and reagent in various scientific fields.

-

Pharmaceutical Synthesis: It is a widely used intermediate in the preparation of more complex molecules. For example, it is a reactant in the synthesis of TD-4306, a long-acting β2 agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease.[16] Its amine and hydroxyl groups allow for sequential reactions to build larger, more complex active pharmaceutical ingredients.[2]

-

Bioconjugation and Peptide Synthesis: Derivatives of 2-(2-aminoethoxy)ethanol, such as the Fmoc-protected version, are used as linkers in peptide synthesis and bioconjugation.[17][18] These linkers can be used to attach peptides to solid supports or to conjugate them with other biomolecules for applications in targeted drug delivery and diagnostics.[17][18]

-

Material Science: The compound is used to create functionalized surfaces for sensors and other devices.[17]

-

Industrial Applications: Beyond the lab, it is heavily used in gas treating to remove acidic gases like H₂S and CO₂, and in the formulation of metalworking fluids, corrosion inhibitors, surfactants, and epoxy curing agents.[2][3][5][8]

Safety and Handling

2-(2-Aminoethoxy)ethanol is classified as a corrosive substance and requires careful handling.[1][4]

-

Health Hazards: Causes severe skin burns and serious eye damage.[12][19] Inhalation can lead to irritation of the respiratory tract.[12] It can be absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20] Work in a well-ventilated area or use a fume hood.[20]

-

Fire and Reactivity: The substance is combustible but not easily ignited.[9] It reacts exothermically with acids and can generate flammable hydrogen gas when mixed with strong reducing agents.[4][9] It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[20] Keep containers tightly closed.[20]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of its applications.

Caption: Experimental workflow for the synthesis of 2-(2-aminoethoxy)ethanol.

Caption: Logical relationships of 2-(2-aminoethoxy)ethanol's applications.

References

- 1. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2-(2-Aminoethoxy)ethanol CAS 929-06-6 | Specialty Amino Alcohol [sodiumdodecylsulfate.com]

- 3. atamankimya.com [atamankimya.com]

- 4. nj.gov [nj.gov]